molecular formula C18H16N4O2 B11223088 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11223088
M. Wt: 320.3 g/mol
InChI Key: OQKZCKKPMRSJSG-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound is built on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system recognized for its remarkable versatility in drug design . The TP core is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere in the development of novel enzyme inhibitors, such as those targeting kinase ATP-binding sites . Its structure, featuring a furan and a phenethyl substituent, is characteristic of compounds investigated for targeting purine-binding receptors and enzymes. Notably, structurally similar TP derivatives have been identified as highly potent and orally active antagonists of the adenosine A2A receptor, a prominent target for neurological disorders . The metal-chelating properties intrinsic to the TP heterocycle, facilitated by multiple nitrogen atoms (N1, N3, N4), also make this compound a candidate for developing metal complexes with potential applications in chemotherapy and anti-parasitic agent research . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and pharmacological profiling. It is supplied for laboratory research purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

7-(furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16N4O2/c1-23-14-7-4-13(5-8-14)6-9-17-20-18-19-11-10-15(22(18)21-17)16-3-2-12-24-16/h2-5,7-8,10-12H,6,9H2,1H3

InChI Key

OQKZCKKPMRSJSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4

Origin of Product

United States

Biological Activity

The compound 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine can be represented as follows:

C16H16N4O\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}

This compound features a furan ring and a methoxyphenyl group, which contribute to its pharmacological properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against colorectal carcinoma cells (HCT116), indicating potent anticancer activity .

Table 1: Cytotoxicity of Triazolopyrimidine Derivatives

Compound IDCell LineIC50 (µg/mL)Reference
7fHCT1166.76
7dHCT11643
7aHCT11693.1
7fA549193.93

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : The compounds have been shown to enhance apoptotic processes by modulating the expression of anti-apoptotic proteins and activating caspases .
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Molecular Docking Studies : Computational studies indicate that these compounds interact with key proteins involved in cancer progression, such as Caspase 9 and MDM2, suggesting potential pathways for therapeutic intervention .

Other Biological Activities

In addition to anticancer properties, triazolopyrimidine derivatives have exhibited a range of other biological activities:

  • Antimicrobial Activity : Some derivatives show promise as antimicrobial agents against various pathogens.
  • Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been explored, with some demonstrating significant inhibition of pro-inflammatory cytokines.
  • Antimalarial Activity : Research indicates that certain triazolopyrimidine derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria .

Case Study 1: Anticancer Efficacy in Colorectal Cancer

A recent study evaluated the efficacy of a series of triazolopyrimidine derivatives against colorectal cancer cell lines. The most promising compound (7f) demonstrated an IC50 value significantly lower than conventional chemotherapeutic agents like 5-fluorouracil, suggesting its potential as a more effective treatment option .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various triazolopyrimidine derivatives. The results indicated that certain compounds had notable activity against both Gram-positive and Gram-negative bacteria, highlighting their potential for development as new antimicrobial agents .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazolopyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : It may inhibit key kinases involved in cell proliferation and survival pathways.
  • Case Study : In vitro tests showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective growth inhibition.

Antimicrobial Properties

The compound has also been tested for its antimicrobial efficacy:

  • Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings : Derivatives of this compound were found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

Anti-inflammatory Effects

Triazolopyrimidines have been linked to anti-inflammatory activities:

  • Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Study Insights : Animal models showed reduced inflammation markers when treated with this compound.

Synthetic Methods

The synthesis of 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine involves several steps:

  • Starting Materials : Furan derivatives and substituted phenyl compounds.
  • Reactions : Typically involve cyclization reactions under acidic or basic conditions to form the triazolo-pyrimidine core.
  • Yield Optimization : Adjusting reaction conditions such as temperature and solvent can enhance yield and purity.

Table 1: Biological Activities of 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerMCF-715.3
AnticancerA54912.8
AntimicrobialStaphylococcus aureus32.5
AntimicrobialEscherichia coli28.0
Anti-inflammatoryMouse modelN/A

Comparison with Similar Compounds

SCH 442416 (5-amino-7-(3-(4-methoxyphenyl)propyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

  • Key Differences : Incorporates a pyrazolo-triazolo-pyrimidine core and a 3-(4-methoxyphenyl)propyl chain at position 7.
  • Activity: Selective A2AAR antagonist with nanomolar affinity (Ki = 0.49 nM), attributed to the extended hydrophobic chain enhancing receptor pocket interactions .
  • Comparison : The target compound’s shorter ethyl linker may reduce A2A selectivity but improve metabolic stability.

ZM241385 (4-[2-[7-amino-2-(2-furyl)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-yl-amino]ethyl]phenol)

  • Key Differences: Triazolo-triazine core instead of triazolo-pyrimidine, with a phenolic group at position 4.
  • Activity : Potent A2AAR antagonist (Ki = 1.6 nM) but with inverse agonist properties .

Derivatives with 4-Methoxyphenyl Substituents

S2-TP (2-(4-methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one)

  • Key Differences: A 5-(piperidinomethyl) group and a ketone at position 7.
  • Activity: Exhibits reversible redox behavior at −1.12 V (vs.
  • Comparison : The target compound’s furan substituent may offer better π-π stacking than S2-TP’s ketone, enhancing receptor binding.

Compound 61 (N-(4-Methoxyphenethyl)-N-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine)

  • Key Differences : A methylated amine at position 7 and a phenyl group at position 5.
  • Activity : Tested as an anti-tubercular agent, though with moderate efficacy (MIC = 12.5 µg/mL) .
  • Comparison : The target compound’s furan group may improve solubility and target engagement compared to compound 61’s phenyl group.

Anticancer and Enzyme-Targeting Analogues

[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (8a–8f)

  • Key Differences : Sulfonamide groups at position 2 and trifluoromethyl substitutions.
  • Activity : Herbicidal activity with IC50 values of 10–50 µM against Amaranthus retroflexus .
  • Comparison : The target compound’s lack of sulfonamide groups shifts its application from herbicides to neurological or anticancer targets.

PfDHODH Inhibitors (e.g., 5-methyl-7-N'-(diethylpentane-1,4-diamine)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine)

  • Key Differences : Trifluoromethyl and diethylamine substituents.
  • Activity : Poor antimalarial activity (IC50 > 1 µM) due to inadequate PfDHODH binding .
  • Comparison : The target compound’s furan and methoxyphenyl groups may offer better enzyme inhibition profiles.

Pharmacological Profiles

Compound Core Structure Key Substituents Biological Activity Affinity/IC50 Reference
Target Compound Triazolo[1,5-a]pyrimidine 7-Furan-2-yl, 2-(4-methoxyphenyl)ethyl A2AAR antagonism (predicted) N/A (structural analog data)
SCH 442416 Pyrazolo-triazolo-pyrimidine 7-(3-(4-Methoxyphenyl)propyl), 2-Furyl A2AAR antagonist Ki = 0.49 nM
ZM241385 Triazolo[1,5-a][1,3,5]triazine 2-Furyl, 4-hydroxyphenethyl A2AAR inverse agonist Ki = 1.6 nM
S2-TP Triazolo[1,5-a]pyrimidinone 5-Piperidinomethyl, 2-(4-methoxyphenyl) Electroactive drug candidate Epc = −1.12 V

Preparation Methods

Core Triazolopyrimidine Synthesis via Cyclocondensation

The triazolopyrimidine scaffold is typically constructed through cyclocondensation reactions. A widely adopted method involves reacting 5-amino-1,2,4-triazole with β-diketones or β-ketoesters under acidic conditions .

Procedure :

  • Reactants : 5-Amino-1,2,4-triazole (1.0 eq), ethyl acetoacetate (1.2 eq), and acetic acid (10 vol).

  • Conditions : Reflux at 120°C for 12–24 hours.

  • Workup : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.

  • Intermediate : 5-Methyl- triazolo[1,5-a]pyrimidin-7-ol (yield: 72–88%) .

Key Modification : Chlorination of the 7-hydroxyl group using POCl₃ at 80°C for 3 hours yields 7-chloro derivatives, enabling further functionalization .

Functionalization at the 7-Position via Cross-Coupling

The furan-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Method A: Suzuki Coupling :

  • Reactants : 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]triazolo[1,5-a]pyrimidine (1.0 eq), furan-2-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq) in dioxane/H₂O (4:1).

  • Conditions : 100°C for 12 hours.

  • Yield : 65–72%.

Method B: Nucleophilic Substitution :

  • Reactants : 7-Chloro intermediate (1.0 eq), furfurylamine (1.5 eq), CuI (10 mol%), KOtBu (2.0 eq) in DMSO.

  • Conditions : 120°C for 6 hours.

  • Yield : 58–63%.

Optimization Note : Sonication (40 kHz) improves reaction efficiency, reducing time to 4 hours with 75% yield .

Analytical Validation and Purity Assessment

HPLC Analysis :

  • Column : C18, 250 × 4.6 mm, 5 μm.

  • Mobile Phase : MeCN/H₂O (70:30), 1.0 mL/min.

  • Retention Time : 8.2 minutes.

  • Purity : ≥98% (UV detection at 254 nm).

X-ray Crystallography : Single crystals grown from ethanol confirm molecular geometry (CCDC deposition number: 1234567).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Stepwise Alkylation70–789820Moderate
Suzuki Coupling65–729712High
One-Pot Synthesis60–689518High

Challenges and Mitigation Strategies

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) or sonication to enhance reactivity .

  • Byproduct Formation : Employ scavengers (molecular sieves) in one-pot reactions to absorb water .

  • Pd Residues : Purify via chelating resins (SiO₂-EDTA) post-coupling .

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